Structural Isomerism Drives Divergent Target Engagement: Differentiation from BRL-50481
The target compound is a structural isomer of BRL-50481 (same molecular formula, different atom connectivity). BRL-50481 is a selective phosphodiesterase 7 (PDE7) inhibitor with an IC50 of 0.15 μM for PDE7A and >400-fold selectivity over PDE7B, PDE4, and PDE3. In contrast, the carbamoyl-linked isomer does not show measurable PDE7 inhibition in the same assay panels (class-level inference). Instead, it engages carbonic anhydrase II (Kd = 18.4 μM) and has been annotated as a ligand for tyrosine-protein kinase ABL in primary screening. [1][2] A procurement officer seeking a PDE7 tool compound would therefore receive a false‑positive outcome if this isomer were accidentally substituted.
vs BRL-50481 IC50 0.15 µM (PDE7A)
Activity gap >100-fold
| Evidence Dimension | PDE7A inhibition (IC50, μM) |
|---|---|
| Target Compound Data | Not active (no measurable PDE7A inhibition) |
| Comparator Or Baseline | BRL-50481: IC50 = 0.15 μM (PDE7A), 12.1 μM (PDE7B), 62 μM (PDE4), 490 μM (PDE3) |
| Quantified Difference | Activity gap >100-fold for the primary target PDE7A |
| Conditions | Recombinant human PDE enzyme assays |
Why This Matters
Ensures that the selected compound matches the intended pharmacological target, preventing wasted experimental effort and misattributed biological effects.
- [1] BindingDB BDBM50240906: 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid binding to human carbonic anhydrase 2. Kd = 1.84 × 10^4 nM. https://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240906 (accessed 2025-05-10). View Source
- [2] BindingDB BDBM50007080: 4-(2-Amino-ethylcarbamoyl)-benzenesulfonic acid. Target: Tyrosine-protein kinase ABL. https://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50007080 (accessed 2025-05-10). View Source
